molecular formula C9H11NO3 B1477865 Methyl 5-methoxy-4-methylnicotinate CAS No. 1378678-88-6

Methyl 5-methoxy-4-methylnicotinate

Cat. No.: B1477865
CAS No.: 1378678-88-6
M. Wt: 181.19 g/mol
InChI Key: GLRWOWUEEYCOJL-UHFFFAOYSA-N
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Description

Methyl 5-methoxy-4-methylnicotinate is a useful research compound. Its molecular formula is C9H11NO3 and its molecular weight is 181.19 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

methyl 5-methoxy-4-methylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-6-7(9(11)13-3)4-10-5-8(6)12-2/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLRWOWUEEYCOJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1C(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Methyl 5-methoxy-4-methylnicotinate plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with nicotinamide adenine dinucleotide (NAD⁺) and nicotinamide adenine dinucleotide phosphate (NADP⁺), which are essential cofactors in redox reactions. The interaction of this compound with these cofactors facilitates various enzymatic reactions, including those catalyzed by dehydrogenases and reductases. Additionally, this compound has been observed to modulate the activity of certain enzymes involved in the methionine salvage pathway, thereby influencing cellular metabolism.

Cellular Effects

This compound exerts several effects on different types of cells and cellular processes. It has been shown to influence cell signaling pathways, particularly those involving cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA). By modulating these pathways, this compound can affect gene expression and cellular metabolism. For instance, it has been reported to enhance the expression of genes involved in oxidative stress response and mitochondrial function. Furthermore, this compound can impact cellular energy production by influencing the activity of enzymes in the tricarboxylic acid (TCA) cycle.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. This compound can bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events. Additionally, this compound can act as an enzyme inhibitor or activator, depending on the context of its interaction. For example, it has been shown to inhibit the activity of poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair, thereby affecting cellular responses to DNA damage. Moreover, this compound can modulate gene expression by influencing the activity of transcription factors and epigenetic regulators.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods. Its long-term effects on cellular function can be influenced by factors such as concentration, exposure duration, and the specific cellular context. For instance, prolonged exposure to this compound has been associated with changes in cellular metabolism and gene expression, which may have implications for its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound in animal models can vary depending on the dosage administered. At lower doses, this compound has been shown to exert beneficial effects on cellular metabolism and energy production. At higher doses, it may induce toxic or adverse effects, such as oxidative stress and mitochondrial dysfunction. Studies in animal models have identified specific dosage thresholds beyond which the compound’s effects become detrimental. These findings highlight the importance of careful dosage optimization in potential therapeutic applications of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the methionine salvage pathway and the nicotinate and nicotinamide metabolism pathway. In the methionine salvage pathway, this compound interacts with enzymes such as methylthioribose-1-phosphate isomerase and acireductone dioxygenase, facilitating the recycling of methionine from methylthioadenosine. Additionally, this compound can influence the levels of metabolites such as S-adenosylmethionine and homocysteine, thereby affecting overall metabolic flux.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through facilitated diffusion or active transport mechanisms, depending on the cellular context. Once inside the cell, this compound can interact with intracellular binding proteins, which may influence its localization and accumulation. Studies have shown that this compound can accumulate in specific cellular compartments, such as the mitochondria and the nucleus, where it exerts its biochemical effects.

Subcellular Localization

The subcellular localization of this compound is an important determinant of its activity and function. This compound has been observed to localize to various subcellular compartments, including the mitochondria, nucleus, and cytoplasm. The targeting of this compound to specific compartments is facilitated by targeting signals and post-translational modifications. For example, the presence of a mitochondrial targeting sequence can direct the compound to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, nuclear localization signals can facilitate the transport of this compound to the nucleus, where it can modulate gene expression and DNA repair processes.

Biological Activity

Methyl 5-methoxy-4-methylnicotinate (MMMN) is a compound that has garnered interest in scientific research due to its diverse biological activities. This article delves into its mechanisms of action, cellular effects, metabolic pathways, and potential therapeutic applications, supported by data tables and relevant case studies.

  • Molecular Formula : C₉H₁₁NO₃
  • Molecular Weight : 181.19 g/mol
  • Purity : Typically ≥ 95%

MMMN exerts its biological effects primarily through the modulation of various cellular signaling pathways. Notably, it has been shown to influence:

  • Prostaglandin Release : MMMN promotes the local release of prostaglandin D2 (PGD2), a potent vasodilator and inflammatory mediator, which plays a critical role in various physiological processes.
  • Cell Signaling Pathways : It affects cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA) signaling pathways, thereby influencing gene expression and cellular metabolism. This modulation can enhance the expression of genes involved in oxidative stress response and mitochondrial function.

Cellular Effects

The compound's interaction with cellular components leads to several observable effects:

  • Gene Expression : MMMN has been reported to enhance the expression of genes related to oxidative stress response and mitochondrial function, which are vital for cellular energy production.
  • Enzyme Modulation : It can inhibit or activate specific enzymes based on the context of its interaction. For instance, MMMN inhibits poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair, impacting cellular responses to DNA damage.
  • Metabolic Pathways : MMMN is involved in critical metabolic pathways such as the methionine salvage pathway and nicotinate metabolism. It interacts with enzymes that facilitate the recycling of methionine from methylthioadenosine, influencing overall metabolic flux.

Data Table: Summary of Biological Activities

Activity TypeDescription
Prostaglandin ReleasePromotes PGD2 release; acts as a vasodilator and inflammatory mediator
Gene ExpressionEnhances oxidative stress response and mitochondrial function
Enzyme InteractionInhibits PARP; modulates activity of enzymes in metabolic pathways
Metabolic InvolvementParticipates in methionine salvage pathway; influences NAD⁺/NADP⁺ levels

Case Studies and Research Findings

  • Cellular Energy Production : Research indicates that MMMN influences the activity of enzymes in the tricarboxylic acid (TCA) cycle, enhancing cellular energy production. This effect was particularly noted in studies involving mitochondrial function assessments.
  • Oxidative Stress Response : A study demonstrated that MMMN treatment resulted in increased expression of antioxidant genes, suggesting a protective role against oxidative damage. This was evidenced by reduced markers of oxidative stress in treated cells compared to controls.
  • Impact on Cancer Cells : Preliminary findings suggest that MMMN may exhibit anti-cancer properties by inhibiting cell proliferation in certain cancer cell lines. Notably, its effects were more pronounced in cells with high oxidative stress levels, indicating a potential therapeutic application in cancer treatment.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 5-methoxy-4-methylnicotinate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.